molecular formula C18H14BrN5OS B3010714 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207047-21-9

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B3010714
CAS No.: 1207047-21-9
M. Wt: 428.31
InChI Key: IZKBLYNKKHMERL-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea.

    Synthesis of the triazole ring: This step often involves a cycloaddition reaction between an azide and an alkyne.

    Coupling reactions: The final step might involve coupling the thiazole and triazole rings with the bromophenyl and methoxyphenyl groups under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the methoxy group to a hydroxyl group.

    Reduction: The compound could be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxyl derivative, while substitution could result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
  • 1-(2-fluorophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Uniqueness

The uniqueness of 1-(2-bromophenyl)-4-(4-(4-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromine atom, for example, might enhance its ability to participate in certain types of chemical reactions or interact with biological targets differently compared to its chloro or fluoro analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5OS/c1-25-12-8-6-11(7-9-12)14-10-26-18(21-14)16-17(20)24(23-22-16)15-5-3-2-4-13(15)19/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKBLYNKKHMERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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